Demethyldeacetylmoxisylyte
Description
Demethyldeacetylmoxisylyte (systematic name: (2-(4-Hydroxy-2-isopropyl-5-methylphenoxy)ethyl)methylamine) is a phenolic derivative structurally related to moxisylyte, a vasodilator used in peripheral vascular disorders. It is characterized by the absence of both a methyl group on the amine moiety and an acetyl group on the phenolic oxygen, distinguishing it from its parent compound, moxisylyte (Figure 1) . These modifications alter its physicochemical properties, including polarity, solubility, and receptor-binding affinity. The compound is identified in safety data sheets under GHS guidelines, with applications in pharmacological research, though its specific therapeutic indications remain less documented compared to moxisylyte hydrochloride .
Properties
CAS No. |
72732-50-4 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-methyl-4-[2-(methylamino)ethoxy]-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H21NO2/c1-9(2)11-8-12(15)10(3)7-13(11)16-6-5-14-4/h7-9,14-15H,5-6H2,1-4H3 |
InChI Key |
GOHVWKGLNUZCRK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCNC |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCNC |
Appearance |
Solid powder |
Other CAS No. |
72732-50-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Demethyldeacetylmoxisylyte; Carvacrol, 5-(2-(methylamino)ethoxy)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Moxisylyte
Moxisylyte (C₁₆H₂₅NO₃) and its hydrochloride salt (moxisylyte HCl) are well-characterized α₁-adrenoceptor antagonists. Demethyldeacetylmoxisylyte (C₁₄H₂₂NO₂) differs structurally through two key modifications:
Demethylation: Removal of one methyl group from the dimethylamino moiety, resulting in a methylamine group.
Deacetylation: Replacement of the acetylated phenolic oxygen with a hydroxyl group.
Table 1: Comparative Analysis of this compound and Moxisylyte
| Property | This compound | Moxisylyte |
|---|---|---|
| Molecular Formula | C₁₄H₂₂NO₂ | C₁₆H₂₅NO₃ |
| Functional Groups | Hydroxyl, methylamine, isopropyl | Acetate ester, dimethylamino, isopropyl |
| Molecular Weight (g/mol) | 236.33 | 279.38 |
| Polarity | Higher (due to hydroxyl group) | Lower (acetyl ester reduces polarity) |
| Solubility (Water) | Moderately soluble | Poor; enhanced as hydrochloride salt |
| Pharmacological Target | Presumed α₁-adrenoceptor modulation | α₁-adrenoceptor antagonist |
| Therapeutic Use | Research compound | Peripheral vasodilator (e.g., Raynaud’s) |
Key Findings :
- Receptor Interaction: The absence of the acetyl group and dimethylamino moiety likely weakens binding to α₁-adrenoceptors, as these groups contribute to hydrophobic interactions in moxisylyte’s mechanism .
- Metabolic Stability : Deacetylation may render the compound more susceptible to phase II metabolism (e.g., glucuronidation), shortening its half-life relative to moxisylyte .
Comparison with Other Structurally Related Compounds
Carvacrol Derivatives: Both compounds derive from carvacrol (5-isopropyl-2-methylphenol). Moxisylyte’s acetate ester enhances lipophilicity, whereas this compound’s hydroxyl group favors hydrogen bonding .
Moxisylyte HCl : The hydrochloride salt of moxisylyte (CAS 96452-09-4) exhibits improved solubility and is the clinically utilized form, unlike this compound, which lacks salt-form data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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